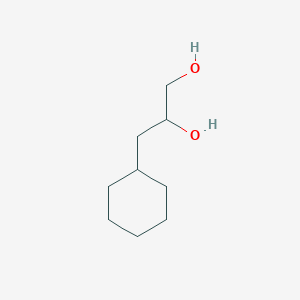

3-Cyclohexylpropane-1,2-diol

説明

Structure

3D Structure

特性

CAS番号 |

65644-36-2 |

|---|---|

分子式 |

C9H18O2 |

分子量 |

158.24 g/mol |

IUPAC名 |

3-cyclohexylpropane-1,2-diol |

InChI |

InChI=1S/C9H18O2/c10-7-9(11)6-8-4-2-1-3-5-8/h8-11H,1-7H2 |

InChIキー |

VBYGXJRZJBIYBN-UHFFFAOYSA-N |

正規SMILES |

C1CCC(CC1)CC(CO)O |

製品の起源 |

United States |

Synthetic Methodologies for 3 Cyclohexylpropane 1,2 Diol and Analogues

Direct Synthetic Routes to Cyclohexyl-Substituted Propane-1,2-diols

Direct approaches to forming the 1,2-diol moiety on a cyclohexylpropane framework are pivotal for efficient synthesis. These methods often focus on stereocontrol and catalytic efficiency.

Stereoselective synthesis is crucial for producing specific stereoisomers of 3-cyclohexylpropane-1,2-diol. One prominent method is the Sharpless asymmetric dihydroxylation, which utilizes an osmium catalyst in the presence of a chiral ligand to introduce two hydroxyl groups across a double bond with high enantioselectivity. For the synthesis of this compound, a suitable precursor would be allyl cyclohexane (B81311). The reaction would proceed by oxidizing the allyl group to the corresponding diol.

Another stereoselective approach involves the ring-opening of a chiral epoxide. This can be achieved by reacting a suitable epoxy precursor with a nucleophile, followed by hydrolysis. For instance, the synthesis of (2S)-3-(2,4,5-trifluorophenyl)propane-1,2-diol has been accomplished through the palladium-catalyzed hydrogenation of an epoxy alcohol, yielding the diol with high enantiomeric excess. researchgate.net A similar strategy could be adapted for this compound.

Furthermore, stereoselective synthesis of 1,3-diols can be achieved through methods like the Mitsunobu-style procedure, which involves the cyclization of 1,3-diols. rsc.org While this is for 1,3-diols, the principles of stereocontrol are relevant to diol synthesis in general.

Catalytic methods offer an efficient and environmentally friendly route to diol synthesis. The dihydroxylation of alkenes using hydrogen peroxide as a green oxidant is a well-established method. mdpi.com For example, the oxidation of cyclohexene (B86901) to 1,2-cyclohexanediol (B165007) can be achieved using H2O2 with zeolite catalysts under solvent-free conditions. researchgate.net This approach could be applied to allyl cyclohexane to yield this compound.

Additionally, catalytic systems involving aryl iodides have been used for the 1,3-oxidation of cyclopropanes to form 1,3-diols. nih.gov While this produces a different isomer, it highlights the diversity of catalytic approaches to diol synthesis. The development of acidic catalysts like ZSM-5 has also been significant in dehydration reactions of diols, which is a related area of study. newcastle.edu.au

| Catalytic Method | Precursor | Catalyst | Oxidant/Reagent | Product |

| Asymmetric Dihydroxylation | Allyl cyclohexane | OsO4 / Chiral Ligand | NMO | (R)- or (S)-3-Cyclohexylpropane-1,2-diol |

| Epoxide Ring Opening | Chiral epoxy-cyclohexylpropane | Acid or Base | Water | This compound |

| Zeolite Catalysis | Allyl cyclohexane | H-ZSM-5 | H2O2 | This compound |

Synthesis of Related Cyclohexyl-Substituted Diols and Alcohol Derivatives

The synthesis of analogues and derivatives of this compound often involves multi-step processes, including reduction reactions, Grignard additions, and hydrogenation of aromatic precursors.

The reduction of substituted malonates is a versatile method for preparing 1,3-diols. A process for reducing a substituted malonate to a diol using sodium aluminum hydride has been developed. google.com This method can be applied to a cyclohexyl-substituted malonate to produce 2-cyclohexylpropane-1,3-diol (B3050461). The general reaction involves treating the malonate with a reducing agent like sodium aluminum hydride or lithium aluminum hydride. google.com

The synthesis of 2-amino-1,3-propane diol compounds has been achieved through a process involving the reaction of a compound with diethylacetamido malonate, followed by reduction. google.com This highlights the utility of malonate derivatives in the synthesis of functionalized diols. The alkylation of a dialkyl malonate followed by monohydrolysis is a classic route to access mono-substituted malonic acid half oxyesters, which can be further transformed into diols. nih.gov

Grignard reagents are powerful tools for forming carbon-carbon bonds and can be used to synthesize a variety of alcohols, including diols. youtube.com A one-pot sequential O-nitrosoaldol and Grignard addition process has been developed for the enantio- and diastereoselective synthesis of chiral 1,2-diols. nih.gov This method involves the reaction of an α-aminoxylated aldehyde with a Grignard reagent to produce the corresponding diol with excellent enantiomeric excess. nih.gov To synthesize this compound, one could envision the reaction of a cyclohexyl-containing Grignard reagent with a suitable aldehyde precursor.

The addition of Grignard reagents to carbonyl compounds is a fundamental transformation in organic synthesis. For example, the reaction of 2,3-O-isopropylidene-D-glyceraldehyde with 2,4,5-trifluorophenylmagnesium bromide yields a diol precursor. researchgate.net A similar approach could be employed with a cyclohexyl Grignard reagent.

| Grignard Reagent | Carbonyl Compound | Intermediate | Product |

| Cyclohexylmagnesium bromide | Glycolaldehyde | Alkoxide | This compound |

| Methylmagnesium bromide | Cyclohexylglyoxal | Dialkoxide | 1-Cyclohexylpropane-1,2-diol |

The hydrogenation of aromatic compounds is a key industrial process for the production of cycloalkanes and their derivatives. google.com This method can be used to synthesize cyclohexyl-containing compounds from readily available aromatic precursors. For the synthesis of this compound, a suitable precursor would be 3-phenylpropane-1,2-diol, which can be hydrogenated to the desired product.

Rhodium-based catalysts, particularly those with cyclic (amino)(alkyl)carbene (CAAC) ligands, have shown high efficiency and selectivity for the hydrogenation of aromatic rings. These catalysts can operate under mild conditions and are tolerant of various functional groups, making them suitable for the synthesis of complex molecules. The hydrogenation of aniline (B41778) to cyclohexylamine (B46788) derivatives has been achieved using a metal-free approach with H2 and B(C6F5)3. nih.gov This demonstrates the potential for developing more sustainable hydrogenation methods.

The hydrogenation of lignin-derived aromatic compounds to cyclohexanes is an area of active research, driven by the desire to produce value-added chemicals from renewable resources. researchgate.net These studies provide valuable insights into the catalysts and conditions required for efficient aromatic hydrogenation.

Derivatization Strategies from Propane-1,2-diol Scaffolds

Directly modifying the terminal methyl group of propane-1,2-diol to introduce a cyclohexyl substituent is a synthetically complex challenge. A more practical and common approach involves using chiral building blocks, or synthons, that are conceptually derived from the propane-1,2-diol scaffold. Key C3 synthons like glycidol (B123203) (2,3-epoxy-1-propanol) and 3-chloro-1,2-propanediol (B139630) serve as versatile starting materials.

One effective strategy begins with glycidol. The epoxide ring of glycidol can be opened by a nucleophilic cyclohexyl group, typically introduced via a Grignard reagent (cyclohexylmagnesium bromide) or an organocuprate reagent. This reaction constructs the core carbon skeleton of the target molecule.

Another viable route involves the oxidation of an allylic precursor. For instance, N-allylazoles can be oxidized using potassium permanganate (B83412) (the Wagner reaction) to form the corresponding diols. rasayanjournal.co.in A similar strategy could be adapted by first synthesizing allylcyclohexane (B1217954) and then subjecting it to dihydroxylation to yield this compound.

Furthermore, propane-1,2-diol can be used to prepare protected intermediates which are then elaborated. For example, the reaction of propane-1,2-diol with a ketone can form a 1,3-dioxolane, protecting the diol functionality. rasayanjournal.co.in Subsequent functionalization of the methyl group, while difficult, could be envisioned through radical halogenation followed by nucleophilic substitution with a cyclohexyl nucleophile. However, pathways starting from precursors like allylcyclohexane or cyclohexyl-substituted epoxides are generally more efficient.

Mechanistic Investigations of Diol Synthesis Pathways

The primary pathways for synthesizing 1,2-diols, including this compound, are through the dihydroxylation of alkenes and the ring-opening of epoxides. The mechanisms of these reactions determine the stereochemistry and regiochemistry of the final product.

Epoxide Ring-Opening:

The hydrolysis of a corresponding epoxide, such as 2-(cyclohexylmethyl)oxirane, is a fundamental method for producing this compound. This reaction can be catalyzed by either acid or base, with each pathway proceeding through a distinct mechanism that affects the regioselectivity of the nucleophilic attack. libretexts.orgbyjus.comechemi.comchemistrysteps.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the epoxide oxygen is first protonated, creating a better leaving group. byjus.comechemi.com The nucleophile (water) then attacks one of the epoxide carbons. For an unsymmetrical epoxide like 2-(cyclohexylmethyl)oxirane, the attack preferentially occurs at the more substituted carbon atom because this carbon can better stabilize the partial positive charge that develops in the transition state. libretexts.orgbyjus.com This pathway has significant SN1 character. libretexts.org The reaction proceeds via a backside attack, resulting in a trans-diol. byjus.com

Base-Catalyzed Hydrolysis: In basic conditions, a strong nucleophile, such as a hydroxide (B78521) ion, directly attacks one of the epoxide carbons in a classic SN2 mechanism. libretexts.orgchemistrysteps.com Due to steric hindrance, the nucleophile attacks the less substituted carbon atom. libretexts.orgchemistrysteps.com This reaction also results in a trans-diol product due to the backside attack characteristic of SN2 reactions.

| Condition | Mechanism Type | Site of Nucleophilic Attack | Stereochemical Outcome |

|---|---|---|---|

| Acid-Catalyzed (e.g., H₃O⁺) | SN1-like | More substituted carbon | Anti-dihydroxylation (trans-diol) |

| Base-Catalyzed (e.g., OH⁻) | SN2 | Less substituted (less hindered) carbon | Anti-dihydroxylation (trans-diol) |

Alkene Dihydroxylation:

Alternatively, the diol can be synthesized from an alkene precursor, such as 3-cyclohexylprop-1-ene. This transformation typically results in the syn-addition of two hydroxyl groups across the double bond.

Syn-Dihydroxylation with Osmium Tetroxide: The reaction of an alkene with osmium tetroxide (OsO₄) is a reliable method for syn-dihydroxylation. libretexts.orglibretexts.org The mechanism involves a concerted [3+2] cycloaddition of the osmium tetroxide to the alkene, forming a cyclic osmate ester intermediate. wikipedia.orgwikipedia.orgmasterorganicchemistry.com This intermediate is then hydrolyzed (e.g., with sodium bisulfite or hydrogen sulfide) to release the cis-diol. libretexts.org Due to the toxicity and expense of OsO₄, it is often used in catalytic amounts in conjunction with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO). wikipedia.org

Sharpless Asymmetric Dihydroxylation: For enantioselective synthesis, the Sharpless asymmetric dihydroxylation is a powerful variant. wikipedia.orgnih.gov This method uses a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand. wikipedia.orgchem-station.comorganic-chemistry.org The chiral ligand coordinates to the osmium center, creating a chiral environment that directs the cycloaddition to one face of the alkene over the other, leading to the formation of one enantiomer of the diol in excess. wikipedia.orgnih.gov The choice of ligand (e.g., derivatives of dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD)) determines which enantiomer is produced. wikipedia.org

| Reagent System | Stereochemical Outcome | Key Mechanistic Feature | Enantioselectivity |

|---|---|---|---|

| OsO₄ (catalytic), NMO | Syn-dihydroxylation (cis-diol) | Formation of cyclic osmate ester | Racemic (achiral) |

| AD-mix-α ((DHQ)₂PHAL ligand) | Syn-dihydroxylation (cis-diol) | Facial selection by chiral ligand | High (yields one enantiomer) |

| AD-mix-β ((DHQD)₂PHAL ligand) | Syn-dihydroxylation (cis-diol) | Facial selection by chiral ligand | High (yields the opposite enantiomer) |

Chemical Transformations and Reactivity of 3 Cyclohexylpropane 1,2 Diol

Oxidation Reactions of 1,2-Diols

The oxidation of 1,2-diols, such as 3-cyclohexylpropane-1,2-diol, is a key transformation that can lead to the formation of various carbonyl compounds, including α-hydroxy acids and aldehydes. The specific outcome of the oxidation depends on the reagents and reaction conditions employed.

Selective Oxidation to α-Hydroxy Acids

The selective oxidation of the primary alcohol in 1,2-diols to a carboxylic acid, while retaining the secondary alcohol, yields α-hydroxy acids. A notable method for this transformation involves a chemoselective catalytic system using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and sodium chlorite (B76162) (NaClO2) in a biphasic solvent system. amazonaws.com

In a specific example, this compound was successfully oxidized to 3-cyclohexyl-2-hydroxypropanoic acid. amazonaws.com The reaction, catalyzed by a TEMPO-ClO2 charge-transfer complex, demonstrated high selectivity for the primary alcohol oxidation. The reaction conditions and yield are detailed in the table below.

| Reactant | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Product |

| This compound | TEMPO/NaClO2/NaOCl | Toluene/Phosphate Buffer (pH 6.8) | 50 | 85 | 3-Cyclohexyl-2-hydroxypropanoic acid |

Table 1: Selective Oxidation of this compound to 3-Cyclohexyl-2-hydroxypropanoic acid. amazonaws.com

This method provides an efficient route to α-hydroxy acids from 1,2-diols under relatively mild conditions.

Chemoselective Catalytic Oxidation Methodologies

Various chemoselective catalytic methodologies have been developed for the oxidation of diols. These methods aim to selectively oxidize one of the hydroxyl groups in the presence of the other. For vicinal diols like this compound, oxidative cleavage of the carbon-carbon bond between the two hydroxyl groups is a common reaction pathway. Reagents such as periodic acid (HIO4) are known to cleave vicinal diols to produce two carbonyl compounds. ambeed.com

Enzymatic oxidations also offer high chemoselectivity. For instance, horse liver alcohol dehydrogenase (HLADH) has been used for the stereoselective oxidation of diols. cdnsciencepub.com While not specifically documented for this compound, this enzymatic approach demonstrates the potential for selective oxidation in structurally similar molecules.

Cyclization and Condensation Reactions of Diols

The presence of two hydroxyl groups in this compound allows for intramolecular cyclization reactions to form cyclic ethers or condensation reactions with carbonyl compounds to form cyclic acetals.

Formation of Cyclic Ethers (e.g., Oxetanes from 1,3-diols)

While this compound is a 1,2-diol, the principles of cyclic ether formation are relevant. For instance, 1,3-diols can undergo cyclization to form oxetanes. One such method involves a Mitsunobu-style reaction using triphenylphosphine (B44618) and diethyl azodicarboxylate (DEAD). rsc.orgresearchgate.net Although this specific reaction is for 1,3-diols, it highlights a general strategy for intramolecular dehydration to form cyclic ethers. The formation of a three-membered cyclic ether (an epoxide) from a 1,2-diol is also a common transformation, often proceeding through the corresponding halohydrin or via direct epoxidation of an alkene precursor.

Formation of Cyclic Acetals and Dioxolanes

1,2-Diols readily react with aldehydes and ketones in the presence of an acid catalyst to form five-membered cyclic acetals, known as 1,3-dioxolanes. This reaction is a common method for protecting the diol functionality or for the protection of the carbonyl group. quora.com

For this compound, reaction with a ketone such as acetone (B3395972) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) would yield the corresponding isopropylidene acetal. This reaction is reversible and is often used in synthetic sequences to mask the reactivity of the diol.

| Reactants | Catalyst | Product |

| This compound, Acetone | p-Toluenesulfonic acid | 2,2-Dimethyl-4-(cyclohexylmethyl)-1,3-dioxolane |

Table 2: Formation of a Cyclic Acetal from this compound.

Functionalization and Derivatization Strategies

The hydroxyl groups of this compound can be functionalized or derivatized in various ways to alter the molecule's properties or to prepare it for subsequent reactions. Common derivatization strategies include esterification, etherification, and conversion to other functional groups.

Esterification of the hydroxyl groups can be achieved by reacting the diol with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base. For example, reaction with acetic anhydride would yield the corresponding diacetate ester. Such esters of 1,2-propanediol have been synthesized and studied for their properties as chiral dopants in liquid crystals. scispace.com

Etherification, such as the Williamson ether synthesis, can be used to convert the hydroxyl groups to ether linkages. This involves deprotonation of the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide.

Furthermore, the hydroxyl groups can be converted to leaving groups, such as tosylates or mesylates, by reaction with tosyl chloride or mesyl chloride, respectively. These derivatives are excellent substrates for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. cdnsciencepub.com For example, the bismesylate of 2-cyclohexylpropane-1,3-diol (B3050461) has been used as a precursor in the synthesis of other compounds. cdnsciencepub.com

Etherification of Hydroxyl Groups

The conversion of the hydroxyl groups of this compound into ethers can be accomplished through several established synthetic methodologies. While literature specifically detailing the etherification of this exact diol is limited, its reactivity can be predicted based on well-known reactions of alcohols and diols.

One of the most fundamental methods for ether synthesis is the Williamson Ether Synthesis . libretexts.orgmasterorganicchemistry.comwikipedia.org This reaction proceeds via a two-step SN2 mechanism. wikipedia.orgchemistnotes.com First, a strong base, such as sodium hydride (NaH), is used to deprotonate one or both hydroxyl groups of the diol, forming a more nucleophilic alkoxide ion. libretexts.orgmasterorganicchemistry.com This alkoxide then attacks an alkyl halide (or a substrate with a similar good leaving group, like a tosylate) to form the ether linkage. masterorganicchemistry.comchemistrysteps.com When applied to this compound, this method can be used to synthesize mono- or di-ethers, depending on the stoichiometry of the base and alkylating agent. For successful synthesis, primary alkyl halides are preferred, as secondary and tertiary halides tend to undergo a competing E2 elimination reaction in the presence of a strong base like an alkoxide. masterorganicchemistry.comwikipedia.org

Another approach is acid-catalyzed etherification . For diols, this reaction class often involves the intramolecular cyclodehydration to yield cyclic ethers. nih.govresearchgate.net The reaction is typically promoted by strong inorganic or solid acid catalysts. nih.gov For 1,n-diols like butane-1,4-diol and pentane-1,5-diol, this process efficiently yields five- and six-membered cyclic ethers (tetrahydrofuran and tetrahydropyran, respectively). nih.gov In the case of this compound, an intramolecular reaction would result in the formation of a four-membered oxetane (B1205548) ring, a structure that is significantly more strained and thus kinetically less favorable to form.

For selective modification of a single hydroxyl group, selective monoetherification techniques can be employed. A common strategy for protecting diols is the formation of a monotetrahydropyranyl (THP) ether. This reaction involves treating the diol with 3,4-dihydro-2H-pyran (DHP) in the presence of a catalyst. rsc.org Studies on symmetrical diols using metallic sulfates supported on silica (B1680970) gel as catalysts have shown high selectivity for the monoether product. This selectivity is attributed to the preferential adsorption of the more polar diol onto the catalyst surface compared to the less polar monoether product, which prevents further reaction to the diether until most of the starting diol is consumed. rsc.org This method could plausibly be applied to selectively protect one of the hydroxyl groups of this compound.

Furthermore, asymmetric etherification can be used for the kinetic resolution of racemic diols. The use of a chiral phosphoric acid as a catalyst can facilitate the etherification of one enantiomer of a diol faster than the other, allowing for the separation of the unreacted diol with high enantiomeric excess. chemistryviews.org

Table 1: Potential Etherification Reactions of this compound This table outlines plausible reaction pathways based on established methods for alcohols and diols.

| Reaction Type | Reagents & Catalysts | Typical Conditions | Potential Product(s) | Reference |

|---|---|---|---|---|

| Williamson Ether Synthesis (Mono-alkylation) | 1. NaH (1 eq.) 2. Primary Alkyl Halide (e.g., CH₃I) | Anhydrous polar aprotic solvent (e.g., THF, DMF) | 3-Cyclohexyl-1-methoxypropan-2-ol and 3-Cyclohexyl-2-methoxypropan-1-ol | masterorganicchemistry.comwikipedia.org |

| Williamson Ether Synthesis (Di-alkylation) | 1. NaH (>2 eq.) 2. Primary Alkyl Halide (e.g., CH₃I) | Anhydrous polar aprotic solvent (e.g., THF, DMF) | 3-Cyclohexyl-1,2-dimethoxypropane | masterorganicchemistry.comwikipedia.org |

| Selective Mono-protection (THP Ether) | 3,4-Dihydro-2H-pyran (DHP), Metal Sulfate/SiO₂ catalyst | Aprotic solvent (e.g., Hexane) | Mono-THP ether of this compound | rsc.org |

| Acid-Catalyzed Intramolecular Cyclization | Strong acid catalyst (e.g., H₂SO₄, Heteropoly acids) | Heat | 2-(Cyclohexylmethyl)oxetane | nih.govresearchgate.net |

Esterification of Hydroxyl Groups

Esterification is a fundamental transformation of alcohols and is readily applicable to this compound. google.com The synthesis of esters from related structures, such as 3-cyclohexylpropane-1-ol and other cyclohexyl-containing alcohols, is well-documented, often for applications in fragrances and other industries. perfumerflavorist.comuniovi.es The formation of esters can be achieved through reaction with acyl chlorides, acid anhydrides, or directly with carboxylic acids under catalytic conditions. google.com

A particularly powerful method for the transformation of 1,2-diols is enzyme-catalyzed esterification , also known as enzymatic acylation. This approach is widely used for the kinetic resolution of racemic diols. nih.govnih.gov Lipases are the most common class of enzymes for this purpose, with lipases from Pseudomonas cepacia (PSL) and Candida antarctica Lipase (B570770) B (CAL-B) being frequently employed. uniovi.esnih.govrsc.org

The process involves the selective acylation of one enantiomer of the racemic diol, leaving the other enantiomer unreacted. nih.gov This allows for the separation of a chiral monoester and the unreacted, enantioenriched diol. The reaction typically utilizes an acyl donor such as vinyl acetate; the enol byproduct tautomerizes to acetaldehyde, rendering the reaction effectively irreversible. nih.gov In the case of 1,2-diols containing both a primary and a secondary hydroxyl group, lipases often exhibit high regioselectivity, preferentially acylating the primary hydroxyl group. acs.orgunits.it For this compound, this would favor acylation at the C1 position.

Direct esterification using carboxylic acids instead of acyl donors is also feasible, both through chemical catalysis (e.g., Fischer esterification) and enzymatic catalysis. nih.govgoogle.com Lipase-catalyzed direct esterification can be performed in organic solvents or even in solvent-free systems, offering a green chemistry approach to ester synthesis. nih.govdss.go.th

Table 2: Potential Esterification Reactions of this compound This table outlines plausible reaction pathways, with an emphasis on well-documented enzymatic methods for 1,2-diols.

| Reaction Type | Reagents & Catalysts | Typical Conditions | Potential Product(s) | Reference |

|---|---|---|---|---|

| Chemical Acylation (Di-ester) | Acid Anhydride (e.g., Acetic Anhydride), Pyridine or DMAP | Aprotic solvent (e.g., CH₂Cl₂) | 3-Cyclohexylpropane-1,2-diyl diacetate | google.com |

| Lipase-Catalyzed Kinetic Resolution | Lipase (e.g., Pseudomonas cepacia lipase), Vinyl Acetate | Organic solvent (e.g., THF, tert-Butyl methyl ether), 30-50°C | Enantioenriched Monoacetate (e.g., (S)-1-acetoxy-3-cyclohexylpropan-2-ol) and unreacted enantioenriched Diol (e.g., (R)-3-cyclohexylpropane-1,2-diol) | nih.govnih.govacs.org |

| Lipase-Catalyzed Direct Esterification | Lipase (e.g., Candida antarctica lipase B), Carboxylic Acid (e.g., Hexanoic Acid) | Solvent or solvent-free, Room temperature to 60°C | Monoester of this compound | rsc.orgdss.go.th |

Advanced Spectroscopic and Analytical Characterization Techniques for 3 Cyclohexylpropane 1,2 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural confirmation of 3-Cyclohexylpropane-1,2-diol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for a complete assignment of the molecular framework.

In ¹H NMR spectroscopy, the chemical shifts, splitting patterns (multiplicity), and integration values of the proton signals are key to identifying the different types of protons present in the molecule. For this compound, the spectrum would exhibit distinct signals for the protons on the cyclohexane (B81311) ring, the propyl chain, and the hydroxyl groups. The protons on the carbon atoms bearing the hydroxyl groups (C1 and C2 of the propane (B168953) chain) would appear in a characteristic region of the spectrum. The coupling between adjacent protons would lead to specific splitting patterns, which can be used to establish the connectivity of the atoms.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon atom (e.g., CH, CH₂, CH₃, or carbons attached to electronegative atoms like oxygen).

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.4-3.8 | Multiplet | 3H | H-1, H-2 |

| ~1.6-1.8 | Multiplet | 5H | Cyclohexyl protons (axial & equatorial) |

| ~1.1-1.4 | Multiplet | 4H | H-3, Cyclohexyl protons |

| ~0.8-1.0 | Multiplet | 2H | Cyclohexyl protons |

| Variable | Broad Singlet | 2H | -OH |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~70-75 | C-1, C-2 |

| ~35-40 | C-3 |

| ~30-35 | Cyclohexyl CH |

| ~25-30 | Cyclohexyl CH₂ |

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula (C₉H₁₈O₂) by providing a highly accurate mass measurement.

Electron ionization (EI) mass spectrometry would likely lead to the fragmentation of the molecule. The fragmentation pattern can be diagnostic for the structure of this compound, with characteristic losses of water (H₂O), and cleavage of the C-C bonds in the propane chain and the cyclohexane ring. The observation of specific fragment ions can further corroborate the proposed structure. Softer ionization techniques, such as electrospray ionization (ESI) or chemical ionization (CI), could be used to observe the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation, thus confirming the molecular weight.

Chromatographic Techniques for Separation and Purity Analysis

Chromatographic methods are essential for the separation of this compound from reaction mixtures and for the assessment of its purity. nih.govmdpi.com

Gas Chromatography (GC): Due to its volatility, this compound can be analyzed by gas chromatography. A suitable capillary column with a polar stationary phase would be used to achieve good separation. The retention time of the compound is a characteristic property under specific chromatographic conditions and can be used for its identification. Coupling GC with a mass spectrometer (GC-MS) provides a powerful tool for both separation and identification of the compound and any impurities present.

High-Performance Liquid Chromatography (HPLC): HPLC is another versatile technique for the analysis of this compound. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol), would be a common approach. The purity of the compound can be determined by the area of its peak relative to the total area of all peaks in the chromatogram.

Chiroptical Methods for Stereochemical Assignment

Since this compound contains a chiral center at the C-2 position of the propane chain, it can exist as a pair of enantiomers. Chiroptical methods are crucial for determining the absolute configuration of these stereoisomers.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. For a chiral molecule like this compound, the CD spectrum would show characteristic positive or negative bands, which are related to its three-dimensional structure. The experimental CD spectrum can be compared with theoretically calculated spectra for the (R) and (S) enantiomers to determine the absolute configuration.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The ORD curve, known as a Cotton effect curve, is characteristic of a chiral compound and can also be used to assign the absolute configuration by comparison with known compounds or theoretical models.

X-ray Diffraction Analysis of Crystalline Derivatives

X-ray diffraction analysis of a single crystal provides the most definitive three-dimensional structure of a molecule, including its absolute stereochemistry. While this compound itself may be a liquid or a low-melting solid, it can be converted into a crystalline derivative suitable for X-ray analysis.

The formation of a crystalline derivative, for instance, by reacting the diol with a chiral resolving agent or a heavy atom-containing reagent, can facilitate crystallization. The resulting crystal is then subjected to X-ray diffraction, and the analysis of the diffraction pattern allows for the precise determination of bond lengths, bond angles, and the absolute configuration of all stereocenters in the molecule. This technique provides unequivocal proof of the molecular structure.

Computational Chemistry and Theoretical Studies on 3 Cyclohexylpropane 1,2 Diol

Quantum Mechanical Calculations

Quantum mechanical calculations are fundamental to modern chemical research, providing detailed insights into the electronic and geometric properties of molecules. For 3-Cyclohexylpropane-1,2-diol, these calculations can elucidate the distribution of electrons, the nature of its chemical bonds, and its most stable three-dimensional arrangements.

Electronic Structure and Bonding Analysis

A detailed analysis of the electronic structure would involve mapping the electron density to identify regions of high and low electron concentration. The oxygen atoms are expected to be regions of high electron density, making them susceptible to electrophilic attack and capable of acting as hydrogen bond acceptors. Conversely, the hydrogen atoms of the hydroxyl groups are electron-deficient and act as hydrogen bond donors.

Natural Bond Orbital (NBO) analysis is a common computational technique used to study bonding in molecules. For this compound, NBO analysis would provide a quantitative description of the bonding and antibonding interactions, as well as the hybridization of the atomic orbitals.

Conformational Analysis and Energy Landscapes

For this compound, the key dihedral angles to consider are those around the C-C bonds of the propane-1,2-diol side chain and the bond connecting the side chain to the cyclohexane (B81311) ring. Rotation around these bonds leads to a complex potential energy surface with several local minima corresponding to stable conformers.

Intramolecular hydrogen bonding between the two hydroxyl groups can play a significant role in stabilizing certain conformations. However, studies on vicinal diols like ethane-1,2-diol suggest that true intramolecular hydrogen bonds may not form, and the observed stability is due to other factors.

Table 1: Calculated Conformational Data for a Representative Diol (Propane-1,2-diol)

| Conformer | Dihedral Angle (O-C-C-O) | Relative Energy (kcal/mol) | Population (%) |

| Gauche | 60° | 0.00 | 75 |

| Anti | 180° | 1.25 | 25 |

Note: This data is for propane-1,2-diol and serves as an illustrative example of the type of information obtained from conformational analysis.

Reaction Mechanism Modeling

Computational modeling can be employed to investigate the mechanisms of reactions involving this compound. Diols can undergo a variety of reactions, including oxidation, esterification, and dehydration. Theoretical modeling can help to identify the transition states, intermediates, and reaction pathways for these transformations.

For instance, the oxidation of the diol to a ketone or aldehyde could be modeled to determine the activation energies for different oxidizing agents. Similarly, the acid-catalyzed dehydration of this compound to form an alkene or an epoxide could be studied to understand the regioselectivity and stereoselectivity of the reaction.

Prediction of Chemical Reactivity and Selectivity

The chemical reactivity of this compound can be predicted using computational methods. Frontier Molecular Orbital (FMO) theory is a powerful tool for this purpose. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The distribution of these orbitals across the molecule can identify the most likely sites for nucleophilic and electrophilic attack. For this compound, the HOMO is expected to be localized on the oxygen atoms of the diol, indicating that these are the primary sites for electrophilic attack.

Electrostatic potential maps can also be used to predict reactivity. These maps show the distribution of charge on the surface of the molecule, with red regions indicating negative potential (electron-rich) and blue regions indicating positive potential (electron-poor).

Theoretical Structure-Property Relationship Studies

Theoretical studies can establish relationships between the molecular structure of this compound and its macroscopic properties. For example, the calculated dipole moment can be correlated with its solubility in polar solvents. The molecular polarizability, another computable property, is related to the refractive index.

Quantitative Structure-Property Relationship (QSPR) models can be developed to predict various physical and chemical properties based on calculated molecular descriptors. These descriptors can include constitutional, topological, geometrical, and electronic parameters.

Table 2: Predicted Physicochemical Properties of a Constitutional Isomer (1-Cyclohexylpropane-1,2-diol)

| Property | Predicted Value |

| Molecular Weight | 158.24 g/mol |

| XLogP3 | 1.7 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

Source: PubChem CID 14715847. These values are for a constitutional isomer and are expected to be similar for this compound. researchgate.net

Applications and Potential Research Avenues of 3 Cyclohexylpropane 1,2 Diol in Specialized Fields

Polymer Science and Materials Engineering

The presence of two hydroxyl (-OH) groups makes 3-Cyclohexylpropane-1,2-diol a classic diol, a fundamental building block in condensation polymerization. science-revision.co.uk Its integration into polymer chains could offer a direct route to materials with tailored properties.

In polymer chemistry, diols are primary monomers that react with dicarboxylic acids (or their derivatives) to form polyesters, a major class of commercial polymers. studymind.co.uk This process, known as condensation polymerization, involves the formation of an ester linkage between the hydroxyl group of the diol and the carboxylic acid group, with the elimination of a small molecule, typically water. science-revision.co.uk

Theoretically, this compound can be used in polycondensation reactions to synthesize a variety of polymers, including:

Polyesters: By reacting with dicarboxylic acids like terephthalic acid or adipic acid.

Polyurethanes: By reacting with diisocyanates.

Polycarbonates: By reacting with phosgene (B1210022) or its derivatives.

The synthesis of polyesters from diols and dicarboxylic acids is a well-established industrial process, and the inclusion of novel diols is a key strategy for developing new materials. core.ac.uknih.gov

The unique structure of this compound, specifically its bulky, non-planar cyclohexyl group, can be leveraged to create novel polymeric architectures. Unlike linear diols which allow for close chain packing, the cyclohexyl group introduces significant steric hindrance. This can disrupt the regularity of polymer chains, potentially leading to amorphous (non-crystalline) materials with distinct physical properties. nih.gov The incorporation of such rigid cyclic structures is a known method for modifying polymer backbones to achieve desired performance characteristics. nih.gov

The introduction of the cyclohexyl moiety from the this compound monomer into a polymer is expected to significantly modulate the final material's properties. The rigid nature of the cyclohexyl ring can restrict the rotational freedom of the polymer chains. nih.gov This restriction typically leads to an increase in the glass transition temperature (Tg), which is the temperature at which a rigid, glassy polymer becomes more flexible and rubbery. researchgate.netresearchgate.net A higher Tg is often desirable for engineering plastics that require good thermal stability and dimensional integrity at elevated temperatures.

Other properties potentially influenced by the cyclohexyl group include:

Mechanical Strength: Increased rigidity can enhance the hardness and modulus of the material.

Solubility: The bulky, hydrophobic nature of the cyclohexyl group may decrease the polymer's solubility in common solvents.

Optical Properties: The disruption of chain packing could lead to increased optical clarity in some cases.

| Property | Polymer from Linear Diol (e.g., 1,3-Propanediol) | Hypothetical Polymer from this compound | Rationale for Change |

|---|---|---|---|

| Glass Transition Temp. (Tg) | Lower | Higher | The rigid cyclohexyl ring restricts polymer chain mobility. researchgate.netresearchgate.net |

| Crystallinity | Potentially Semi-Crystalline | Likely Amorphous | The bulky side group disrupts regular chain packing. nih.gov |

| Stiffness / Modulus | Lower | Higher | Increased chain rigidity enhances mechanical strength. nih.gov |

| Solubility | Higher in polar solvents | Lower / Soluble in non-polar solvents | The hydrophobic cyclohexyl group reduces overall polarity. |

Biological Activity and Medicinal Chemistry Research

The exploration of novel small molecules for potential therapeutic applications is a cornerstone of medicinal chemistry. Propanediol derivatives, in particular, have been investigated for a range of biological activities. google.comnih.gov While direct studies on this compound are limited, its structure warrants investigation into its potential effects on cellular mechanisms.

A primary goal in medicinal chemistry is to understand how exogenous compounds interact with and modulate cellular pathways. google.com The study of how novel structures like this compound affect cell health, proliferation, and death is a potential avenue for future research.

Apoptosis, or programmed cell death, is a crucial physiological process for removing damaged or unwanted cells. nih.gov Dysregulation of this process is a hallmark of many diseases, including cancer. nih.gov Consequently, the discovery of small molecules that can selectively induce apoptosis in cancer cells is a major focus of oncological research. mdpi.com

The process of apoptosis is complex, often involving an intrinsic (mitochondrial) pathway and an extrinsic pathway, which converge on the activation of a family of proteases called caspases. mdpi.com Activated caspases, such as caspase-3, are executioner enzymes that cleave key cellular substrates, leading to the orderly dismantling of the cell. nih.gov The induction of apoptosis by a chemical compound can be identified by hallmarks such as the cleavage of poly-ADP ribose polymerase (PARP). mdpi.com

While various small molecules have been shown to induce apoptosis, the specific effects of this compound on this pathway have not yet been reported. nih.govmdpi.comnih.gov Investigating whether this compound can trigger apoptotic signaling cascades in cell-based models represents a significant and unexplored research opportunity. Such studies would typically involve treating cancer cell lines with the compound and measuring markers of apoptosis to determine its potential as a chemotherapeutic lead compound.

| Marker | Role in Apoptosis | Common Detection Method |

|---|---|---|

| Caspase-3 Activation | Executioner enzyme that dismantles the cell. nih.gov | Western Blot, Colorimetric/Fluorometric Assays |

| PARP Cleavage | A key substrate of activated caspase-3; cleavage is a hallmark of apoptosis. mdpi.com | Western Blot |

| Cytochrome c Release | Released from mitochondria; triggers the intrinsic apoptotic pathway. mdpi.com | Western Blot of cytosolic fractions |

| Annexin V Staining | Binds to phosphatidylserine, which flips to the outer cell membrane in early apoptosis. | Flow Cytometry, Fluorescence Microscopy |

Following a comprehensive search of scientific literature and patent databases, it has been determined that there is a significant lack of specific, publicly available research data for the chemical compound this compound concerning the detailed topics requested in the outline. The existing information is insufficient to generate a thorough and informative article on its role in cell cycle regulation, specific enzyme inhibition, molecular target interactions, SAR studies, or its function as a fragrance modulator.

One patent mentions the S-enantiomer of the compound, (2S)-3-cyclohexylpropane-1,2-diol, within a list of potential inhibitors for protein isoprenyl transferases, but provides no specific data on its efficacy, mechanism, or interaction with the target. google.com Beyond this, no detailed experimental studies, datasets, or research findings directly investigating this compound for the specified applications could be located.

Therefore, it is not possible to provide a scientifically accurate article with detailed research findings and data tables as requested, while adhering to the strict instruction to focus solely on this compound. Generating content for the specified outline would require speculation or the inclusion of information about unrelated compounds, which would violate the core instructions of the request.

Future Research Directions and Emerging Challenges

Development of Highly Efficient and Sustainable Synthetic Pathways

The development of efficient and environmentally benign methods for synthesizing 3-Cyclohexylpropane-1,2-diol is a key area of future research. Current methods often rely on traditional chemical processes that may involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste.

Future efforts will likely focus on:

Catalytic Systems: Exploring novel catalysts, including those based on earth-abundant metals, to improve reaction efficiency and selectivity. For instance, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, could offer precise control over the construction of the cyclohexyl-benzene linkage, which can be a precursor to the diol.

Green Chemistry Approaches: Implementing principles of green chemistry, such as the use of renewable starting materials, safer solvents, and energy-efficient reaction conditions. researchgate.net The use of biocatalysts, like enzymes, presents a promising avenue for sustainable synthesis.

Flow Chemistry: Utilizing continuous flow reactors can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes.

Advanced Stereochemical Control in Diol Synthesis

The stereochemistry of this compound is crucial for its potential applications, particularly in pharmaceuticals and materials science. The molecule contains chiral centers, meaning it can exist as different stereoisomers (enantiomers and diastereomers).

Future research will be directed towards:

Asymmetric Synthesis: Developing highly enantioselective and diastereoselective synthetic methods to produce specific stereoisomers of this compound in high purity. This can be achieved through the use of chiral catalysts, auxiliaries, or reagents. For example, Sharpless asymmetric dihydroxylation of allylcyclohexane (B1217954) could be a viable route. escholarship.org

Enzymatic Resolutions: Employing enzymes like lipases or halohydrin dehalogenases for the kinetic resolution of racemic mixtures of the diol or its precursors. thieme-connect.deuniovi.es For instance, halohydrin dehalogenases have been used for the enantioselective azidolysis of racemic epoxides to produce chiral azido (B1232118) alcohols, which are precursors to chiral amino alcohols. thieme-connect.de

Chiral Chromatography: Advancing chromatographic techniques for the efficient separation of stereoisomers on both analytical and preparative scales.

The primary challenge is to achieve high levels of stereocontrol in a cost-effective and scalable manner, avoiding the need for complex and expensive chiral starting materials or resolving agents.

Exploration of Undiscovered Chemical Transformations and Derivatizations

The two hydroxyl groups of this compound offer a versatile platform for a wide range of chemical modifications. Exploring new reactions and creating novel derivatives will expand its utility.

Key areas for future exploration include:

Selective Functionalization: Developing methods for the selective protection and functionalization of the primary and secondary hydroxyl groups to create a diverse library of derivatives. This could involve esterification, etherification, or conversion to other functional groups. mdpi.com

Ring-Opening and Ring-Closing Reactions: Investigating reactions that involve the diol moiety, such as the formation of cyclic ethers (e.g., epoxides, tetrahydrofurans) or the cleavage of the carbon-carbon bond between the hydroxyl-bearing carbons.

Polymerization: Using the diol as a monomer in polymerization reactions to create new polyesters, polyurethanes, or other polymers with unique properties. google.com

Mitsunobu Reaction: Employing the Mitsunobu reaction for the stereospecific conversion of the hydroxyl groups to other functionalities, such as azides or amines, which are valuable intermediates in organic synthesis. researchgate.net

A significant challenge is to predict and control the outcome of these transformations, especially when dealing with the stereochemical complexity of the molecule.

Expansion into Novel Material Science Applications

The unique combination of a bulky cyclohexyl group and a polar diol functionality suggests that this compound and its derivatives could find applications in material science.

Future research could focus on:

Biodegradable Polymers: Incorporating the diol into polyester (B1180765) or polyurethane backbones to create biodegradable materials with tailored properties, such as thermal stability and mechanical strength. Diols are important precursors for polymers. researchgate.net

Liquid Crystals: Designing and synthesizing derivatives of this compound that exhibit liquid crystalline behavior, which could be useful in display technologies.

Functional Coatings and Adhesives: Utilizing the diol as a cross-linking agent or as a component in the formulation of coatings and adhesives with enhanced properties.

Chiral Materials: Exploring the use of enantiomerically pure this compound for the creation of chiral stationary phases for chromatography or as components in chiral sensors.

The challenge in this area is to establish clear structure-property relationships to guide the design of new materials with desired performance characteristics.

Deeper Mechanistic Insights into Biological Interactions via Advanced Omics Technologies

While the biological activities of this compound are not yet extensively documented, its structural motifs are found in some bioactive natural products. mdpi.comnaturalproducts.net Advanced "omics" technologies (genomics, proteomics, metabolomics) can provide a deeper understanding of its potential biological interactions.

Future research directions include:

Target Identification: Using chemoproteomics approaches to identify the protein targets of this compound and its derivatives within a cell or organism.

Metabolic Profiling: Employing metabolomics to study how the compound is metabolized and how it affects cellular metabolic pathways.

Transcriptomics and Genomics: Investigating the effects of the compound on gene expression to understand its mechanism of action at a molecular level.

Molecular Docking Studies: Utilizing computational docking to predict the binding of this compound derivatives to specific protein targets, guiding the design of more potent and selective bioactive compounds. mdpi.com

The main challenge is the integration and interpretation of large and complex datasets generated by these high-throughput technologies to generate meaningful biological hypotheses.

Integration of Artificial Intelligence and Machine Learning for Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are becoming increasingly powerful tools in chemical research. nih.gov These technologies can accelerate the discovery and development of new compounds and materials based on this compound.

Future applications of AI and ML include:

Predictive Modeling: Developing ML models to predict the physicochemical properties, reactivity, and biological activity of novel derivatives of this compound from their chemical structure. researchgate.net

De Novo Design: Using generative AI models to design new molecules with desired properties based on the this compound scaffold.

Reaction Optimization: Employing ML algorithms to optimize reaction conditions for the synthesis of the diol and its derivatives, leading to higher yields and reduced costs.

Retrosynthetic Analysis: Utilizing AI-powered tools to devise novel and efficient synthetic routes to complex target molecules derived from this compound.

A key challenge is the need for large, high-quality datasets to train accurate and reliable AI and ML models. The generation and curation of such data for a specific compound like this compound will be a critical undertaking.

Q & A

Basic: What are the optimal synthetic routes and conditions for producing 3-Cyclohexylpropane-1,2-diol?

The synthesis typically involves etherification of glycerol derivatives under controlled conditions. A well-documented method uses glycerol and propyl bromide in anhydrous dimethylformamide (DMF) with sodium hydride as a base. Maintaining an anhydrous environment is critical to minimize hydrolysis and side reactions, yielding ~75-85% purity. Alternative routes may employ cyclohexene epoxidation followed by diol formation, though yields vary with catalyst choice (e.g., acidic vs. basic conditions) .

Basic: Which analytical techniques are most effective for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR identify hydroxyl group positions and cyclohexyl ring conformation. For example, vicinal diols show distinct coupling patterns (~2.5–4.0 ppm for hydroxyl protons) .

- IR Spectroscopy : O-H stretching (3200–3600 cm) and C-O-C ether vibrations (~1100 cm) confirm functional groups .

- Mass Spectrometry (MS) : High-resolution MS (e.g., DART-MS) validates molecular weight and fragmentation patterns .

Basic: How does this compound react under oxidative conditions?

Periodic acid (HIO) cleaves vicinal diols into carbonyl compounds. For example, oxidation of structurally similar 2-methylpropane-1,2-diol yields acetone and formaldehyde. For this compound, analogous cleavage would produce cyclohexanecarbaldehyde and formic acid, depending on substituent stability .

Advanced: How does stereochemistry influence the synthesis and reactivity of this compound?

Stereochemical outcomes depend on precursor geometry. For instance, trans-diols (e.g., trans-cyclohexane-1,2-diol) form via anti-addition during epoxidation of cyclohexene with peroxy formic acid. In contrast, cis-diols result from syn-addition (e.g., OsO-mediated oxidation). Stereochemistry affects acetal formation: cis-diols react with acetone, while trans-diols do not, enabling isomer differentiation .

Advanced: What methodologies assess the genotoxic potential of this compound?

Follow OECD guidelines for in vitro assays:

- Ames Test : Evaluate mutagenicity in Salmonella strains (e.g., TA98, TA100) with/without metabolic activation.

- Micronucleus Assay : Assess chromosomal damage in mammalian cells (e.g., CHO-K1).

- In Vivo Comet Assay : Measure DNA damage in rodent liver cells. Reference safety thresholds (e.g., TTC for DNA-reactive mutagens: 0.15 μg/day) to interpret risks .

Advanced: How can computational modeling predict hydrogen-bonding interactions in this compound?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level models intramolecular hydrogen bonds between vicinal hydroxyl groups. Compare computed O-H stretching frequencies (~3650–3750 cm) with experimental IR data to validate conformer stability. GGA functionals (e.g., BP86) may overestimate primed conformer stability .

Basic: How does this compound compare to structurally similar diols like glycerol or propylene glycol?

Unlike glycerol (triol) or propylene glycol (non-vicinal diol), this compound’s vicinal hydroxyl groups and cyclohexyl moiety enhance lipid solubility, making it a superior solvent for hydrophobic APIs. Its lower hygroscopicity also reduces water absorption in formulations compared to glycerol .

Advanced: What catalytic systems improve the regioselectivity of this compound synthesis?

Heterogeneous catalysts (e.g., zeolites or sulfonic acid resins) enhance regioselectivity in etherification by favoring primary over secondary hydroxyl group activation. Kinetic studies show turnover frequencies (TOF) increase by 30% with acidic resins versus homogeneous bases .

Advanced: How does pH affect the stability of this compound in aqueous solutions?

Under acidic conditions (pH < 3), protonation of hydroxyl groups accelerates esterification or etherification. At pH > 10, deprotonation increases susceptibility to oxidation. Stability studies using HPLC-UV (λ = 210 nm) show <5% degradation over 30 days at pH 7.4 and 25°C .

Advanced: What biodegradation pathways are proposed for this compound?

Aerobic microbial degradation via Pseudomonas spp. involves initial oxidation of the cyclohexyl ring to 1,2-cyclohexanediol, followed by β-oxidation to adipic acid. Metabolite profiling via LC-QTOF-MS identifies transient intermediates like cyclohexene oxide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。